

# A Comprehensive Technical Guide to the Pharmacological Properties of Salvianolic Acid C

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## Compound of Interest

Compound Name: *Salvianolic acid C*

Cat. No.: *B192313*

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## Introduction

**Salvianolic acid C (SAC)**, a polyphenolic compound derived from *Salvia miltiorrhiza* (Danshen), has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.<sup>[1][2]</sup> This technical guide provides an in-depth overview of the core pharmacological properties of SAC, with a focus on its nephroprotective, neuroprotective, and anti-inflammatory effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

## Physicochemical Properties

Property	Value	Reference
Molecular Formula	C <sub>26</sub> H <sub>20</sub> O <sub>10</sub>	[3]
Molecular Weight	492.43 g/mol	[3]
Appearance	Not specified in abstracts	
Solubility	Water-soluble	[4]

## Pharmacological Properties

**Salvianolic acid C** exhibits a range of pharmacological effects, primarily attributed to its antioxidant and anti-inflammatory properties. These activities underpin its therapeutic potential in various disease models.

## Nephroprotective Effects

SAC has demonstrated significant protective effects against acute kidney injury (AKI). In a cisplatin-induced AKI mouse model, SAC treatment mitigated renal histological changes and reduced serum levels of creatinine (CRE) and blood urea nitrogen (BUN).<sup>[1]</sup>

Quantitative Data on Nephroprotective Effects

Parameter	Model	Treatment	Result	Reference
Serum CRE	Cisplatin-induced AKI in mice	20 mg/kg SAC, i.p.	Significant decrease compared to cisplatin-only group	[1]
Serum BUN	Cisplatin-induced AKI in mice	20 mg/kg SAC, i.p.	Significant decrease compared to cisplatin-only group	[1]
Fibronectin Expression	TGF- $\beta$ -stimulated HK2 cells	10-100 $\mu$ M SAC	Dose-dependent inhibition	
Collagen I Expression	TGF- $\beta$ -stimulated HK2 cells	30-100 $\mu$ M SAC	Dose-dependent inhibition	
N-cadherin Expression	TGF- $\beta$ -stimulated HK2 cells	10-100 $\mu$ M SAC	Progressive inhibition	
Vimentin Expression	TGF- $\beta$ -stimulated HK2 cells	10-100 $\mu$ M SAC	Progressive inhibition	

## Neuroprotective Effects

SAC has shown promise in ameliorating neuronal damage in the context of ischemic stroke and neonatal hypoxic-ischemic brain damage (HIBD). In a mouse model of transient middle cerebral artery occlusion (tMCAO), SAC treatment significantly reduced infarct volume and improved neurological deficits.[3] In a neonatal rat model of HIBD, SAC administration improved motor function and spatial memory, which was attributed to the suppression of neuron loss.[2]

## Quantitative Data on Neuroprotective Effects

Parameter	Model	Treatment	Result	Reference
Infarct Volume	tMCAO in mice	Not specified in abstracts	Significant reduction	[3]
Neurological Deficits	tMCAO in mice	Not specified in abstracts	Significant improvement	[3]
Pro-inflammatory Cytokines (TNF- $\alpha$ , IL-6, IL-1 $\beta$ )	Neonatal HIBD in rats	15 mg/kg/day SAC, i.p.	Effective diminishment	[2]

## Anti-inflammatory and Antioxidant Effects

The anti-inflammatory and antioxidant activities of SAC are central to its therapeutic effects. SAC has been shown to reduce the production of pro-inflammatory cytokines and mediators such as tumor necrosis factor-alpha (TNF- $\alpha$ ), interleukin-1beta (IL-1 $\beta$ ), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1][2] Furthermore, it enhances the levels of antioxidant enzymes.[1] An in vitro study also demonstrated its ability to inhibit the entry of SARS-CoV-2 pseudovirus with an EC50 of 10.14  $\mu$ M.

## Quantitative Data on Anti-inflammatory and Antioxidant Effects

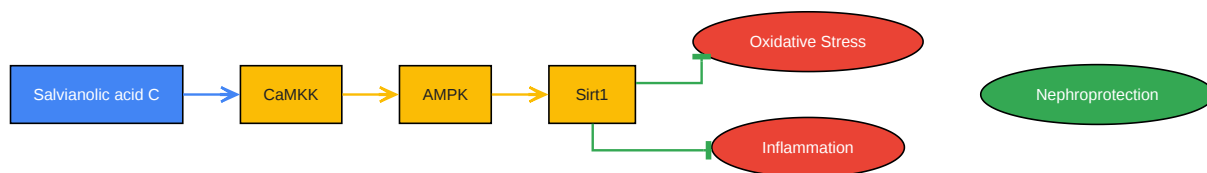
Parameter	Assay/Model	IC <sub>50</sub> /EC <sub>50</sub> /Result	Reference
SARS-CoV-2 Pseudovirus Entry Inhibition	ACE2h cells	EC <sub>50</sub> : 10.14 µM	
TNF-α, IL-1β, IL-6 Production	Cisplatin-induced AKI in mice	Significant decrease with 5, 10, and 20 mg/kg SAC	[5]
Malondialdehyde (MDA) Levels	Cisplatin-induced AKI in mice	Significant reduction with 5, 10, and 20 mg/kg SAC	[1]
Glutathione (GSH) Levels	Cisplatin-induced AKI in mice	Significant increase with 5, 10, and 20 mg/kg SAC	[1]

## Signaling Pathways

**Salvianolic acid C** exerts its pharmacological effects through the modulation of several key signaling pathways.

### CaMKK–AMPK–Sirt1 Pathway

In the context of cisplatin-induced AKI, SAC activates the Ca<sup>2+</sup>/calmodulin-dependent protein kinase kinase (CaMKK)-AMP-activated protein kinase (AMPK)-Sirtuin 1 (Sirt1) pathway. This activation contributes to the attenuation of oxidative stress and inflammation.[1]

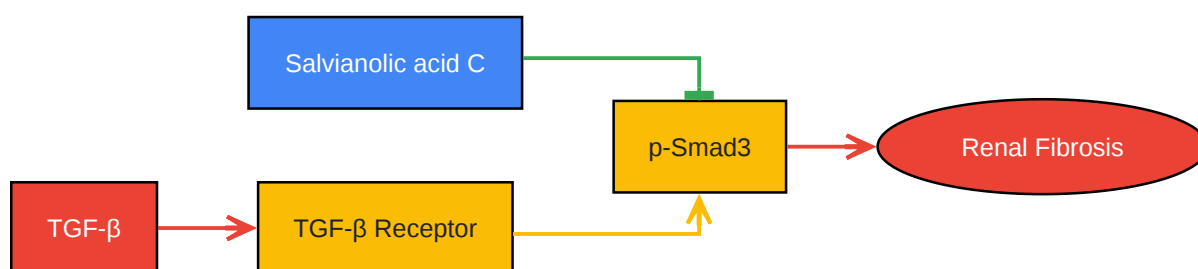


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Caption: Activation of the CaMKK-AMPK-Sirt1 pathway by **Salvianolic acid C**.

## TGF- $\beta$ /Smad Pathway

SAC has been shown to inhibit renal tubulointerstitial fibrosis by targeting the Transforming Growth Factor-beta (TGF- $\beta$ )/Smad signaling pathway. It inhibits the phosphorylation of Smad3, a key mediator of fibrotic gene expression.

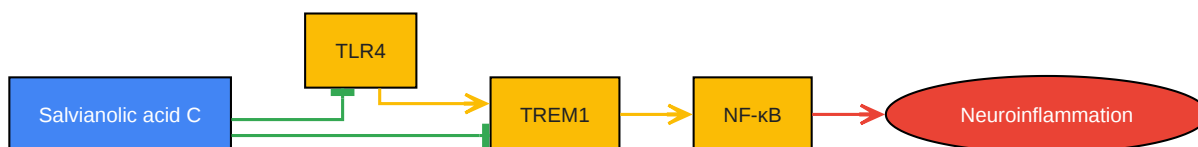


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Caption: Inhibition of the TGF- $\beta$ /Smad pathway by **Salvianolic acid C**.

## TLR4-TREM1-NF- $\kappa$ B Pathway

In the context of cerebral ischemic injury, SAC attenuates neuroinflammation by down-regulating the Toll-like receptor 4 (TLR4)-triggering receptor expressed on myeloid cells 1 (TREM1)-nuclear factor kappa B (NF- $\kappa$ B) pathway in microglia.[3][4]



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Caption: Down-regulation of the TLR4-TREM1-NF- $\kappa$ B pathway by **Salvianolic acid C**.

## Experimental Protocols

### Cisplatin-Induced Acute Kidney Injury in Mice

This model is utilized to evaluate the nephroprotective effects of SAC.

- Animal Model: Male BALB/c mice are commonly used.
- Induction of AKI: A single intraperitoneal (i.p.) injection of cisplatin (20 mg/kg) is administered.[1]
- Treatment Protocol: SAC is administered daily via i.p. injection at doses of 5, 10, or 20 mg/kg for 10 consecutive days. Cisplatin is administered on day 7 of the treatment regimen.[1]
- Assessment: Blood samples are collected to measure serum creatinine and BUN levels. Kidney tissues are harvested for histological examination (H&E staining) and Western blot analysis of inflammatory and oxidative stress markers.[1]



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Caption: Experimental workflow for cisplatin-induced acute kidney injury model.

## Unilateral Ureteral Obstruction (UUO) Model in Mice

This surgical model is employed to study renal fibrosis and the anti-fibrotic effects of SAC.

- Animal Model: Male C57BL/6 mice are typically used.
- Surgical Procedure: Under anesthesia, the left ureter is ligated at two points with silk sutures and then cut between the ligatures to induce complete obstruction.
- Treatment Protocol: Following the UUO surgery, mice are treated with SAC (e.g., daily via oral gavage or i.p. injection) for a specified period, often 7 to 14 days.
- Assessment: Kidneys are harvested for histological analysis (Masson's trichrome or Sirius Red staining) to assess collagen deposition and for Western blot analysis of fibrotic markers (e.g., fibronectin, collagen I,  $\alpha$ -SMA).



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Caption: Surgical workflow for the Unilateral Ureteral Obstruction (UUO) model.

## In Vitro Assessment of Anti-fibrotic Effects in HK2 Cells

Human kidney proximal tubular epithelial cells (HK2) are used to investigate the direct anti-fibrotic effects of SAC.

- **Cell Culture:** HK2 cells are cultured in an appropriate medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
- **Induction of Fibrosis:** Cells are stimulated with TGF- $\beta$ 1 (e.g., 2.5 ng/mL) to induce an epithelial-to-mesenchymal transition (EMT), a key process in fibrosis.
- **Treatment Protocol:** Cells are co-treated with TGF- $\beta$ 1 and various concentrations of SAC (e.g., 10, 30, 100  $\mu$ M) for a specified duration (e.g., 24-48 hours).
- **Assessment:** Cell lysates are collected for Western blot analysis of EMT markers (e.g., N-cadherin, vimentin) and fibrosis-related proteins (e.g., fibronectin, collagen I).



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Caption: In vitro workflow for assessing the anti-fibrotic effects of SAC in HK2 cells.

## Conclusion

**Salvianolic acid C** is a promising natural compound with significant pharmacological properties, particularly in the realms of nephroprotection, neuroprotection, and anti-inflammation. Its mechanisms of action involve the modulation of key signaling pathways, including the CaMKK–AMPK–Sirt1, TGF- $\beta$ /Smad, and TLR4-TREM1-NF- $\kappa$ B pathways. The



data and protocols presented in this guide provide a solid foundation for further research and development of SAC as a potential therapeutic agent for a range of diseases. Further investigation is warranted to fully elucidate its quantitative pharmacological profile and to explore its full therapeutic potential in clinical settings.

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